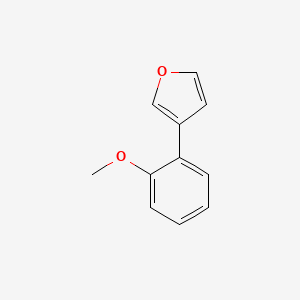![molecular formula C18H19NO3 B12873443 3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one CAS No. 62633-16-3](/img/structure/B12873443.png)
3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one is an organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an ethoxyisobenzofuran moiety. The combination of these functional groups imparts distinct chemical and physical characteristics, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group onto the phenyl ring.
Coupling with Isobenzofuranone: The intermediate is then coupled with isobenzofuranone under specific conditions to form the desired compound. This step may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
化学反応の分析
Types of Reactions
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound’s chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isobenzofuranone moiety may engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound shares the dimethylamino group and phenyl ring but differs in its overall structure and properties.
4-Dimethylaminocinnamaldehyde: Another compound with a dimethylamino group, used in different applications such as chromogenic assays.
Uniqueness
3-(4-(Dimethylamino)phenyl)-6-ethoxyisobenzofuran-1(3H)-one stands out due to its combination of functional groups, which imparts unique chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
62633-16-3 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
3-[4-(dimethylamino)phenyl]-6-ethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H19NO3/c1-4-21-14-9-10-15-16(11-14)18(20)22-17(15)12-5-7-13(8-6-12)19(2)3/h5-11,17H,4H2,1-3H3 |
InChIキー |
BGAUCCWAOMKHIE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(OC2=O)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



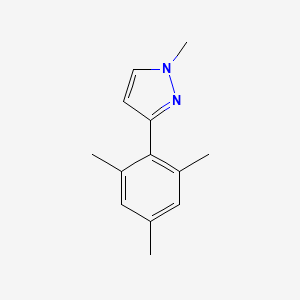

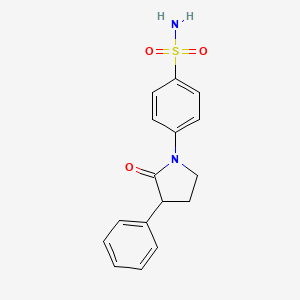
![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
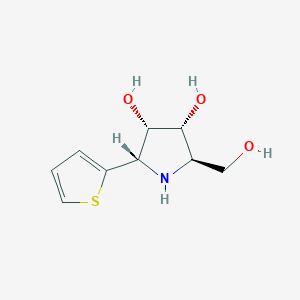
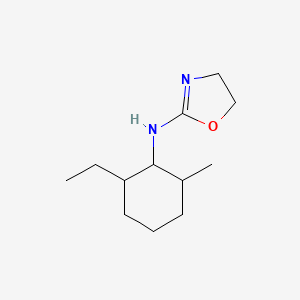

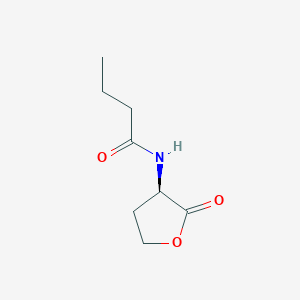
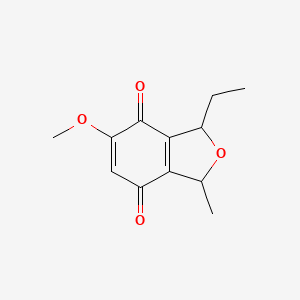
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
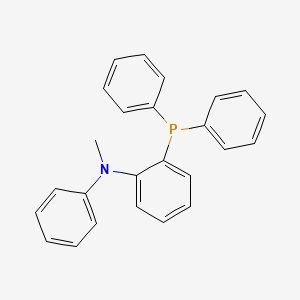
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
